Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate
Overview
Description
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group, a 3-[(4-methoxyphenyl)methoxy] moiety, and a propanoate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-[(4-methoxyphenyl)methoxy]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Methylation Reaction: Another approach is the methylation of 3-(4-hydroxyphenylmethoxy)propanoic acid using methanol and an acid catalyst to form the desired ester.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Derivatives with different nucleophiles replacing the methoxy group.
Scientific Research Applications
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate is similar to other esters and phenyl-containing compounds. Some similar compounds include:
Ethyl 4-methoxybenzoate: Another ester with a methoxy group on the benzene ring.
Methyl 3-(4-methoxyphenyl)propanoate: A methyl ester variant of the compound.
Ethyl 3-(4-hydroxyphenyl)propanoate: An ester without the methoxy group on the phenyl ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)methoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-17-13(14)8-9-16-10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDERCAFEELAFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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